N-(4-amino-2-methoxyphenyl)methanesulfonamide

Description

Chemical Identity and Structural Characterization of N-(4-amino-2-methoxyphenyl)methanesulfonamide

Systematic Nomenclature and Molecular Formula Analysis

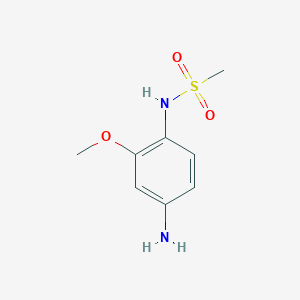

The International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the substitution pattern and functional group arrangement. The systematic name reflects the presence of an amino group at the 4-position and a methoxy group at the 2-position of the phenyl ring, with the methanesulfonamide group attached to the nitrogen atom at the 1-position of the benzene ring. The molecular formula C8H12N2O3S indicates the presence of eight carbon atoms, twelve hydrogen atoms, two nitrogen atoms, three oxygen atoms, and one sulfur atom. This elemental composition results in a molecular weight of 216.26 grams per mole, as confirmed by multiple analytical sources. The compound is catalogued under the MDL number MFCD09050959, providing a standardized reference for chemical databases and literature searches.

The structural formula reveals a substituted aniline derivative where the primary amine functionality is retained while introducing both electron-donating methoxy and electron-withdrawing methanesulfonamide substituents. The InChI representation of the compound is InChI=1S/C8H12N2O3S/c1-13-8-5-6(9)3-4-7(8)10-14(2,11)12/h3-5,10H,9H2,1-2H3, which provides a standardized method for representing the molecular structure in computational chemistry applications. The corresponding InChI Key KZSJTNMFJVBKLO-UHFFFAOYSA-N serves as a shortened version for database searches and computational applications. The Simplified Molecular Input Line Entry System representation COc1cc(N)ccc1NS(=O)(=O)C clearly shows the connectivity pattern and functional group positions.

Spectroscopic Characterization

Infrared Spectral Signatures and Functional Group Assignments

Infrared spectroscopy provides crucial information about the functional groups present in this compound through characteristic vibrational frequencies. The infrared spectrum recorded using potassium bromide pellets reveals several diagnostic absorption bands that confirm the presence of key functional groups. The spectrum exhibits characteristic absorptions at 3250 wavenumbers per centimeter, which corresponds to the nitrogen-hydrogen stretching vibrations of both the primary amino group and the secondary sulfonamide functionality. This broad absorption region typically encompasses overlapping stretches from both amino and amide nitrogen-hydrogen bonds, making it a distinctive feature for compounds containing these functionalities.

The aromatic carbon-carbon stretching vibrations are evident at 1610 and 1585 wavenumbers per centimeter, indicating the presence of the substituted benzene ring system. These frequencies are characteristic of aromatic compounds and confirm the aromatic nature of the core structure. The absorption at 1480 wavenumbers per centimeter is attributed to aromatic carbon-carbon stretching and carbon-hydrogen bending modes. The sulfonamide group exhibits characteristic absorptions at 1320 wavenumbers per centimeter, corresponding to the asymmetric sulfur-oxygen stretching vibration of the sulfonyl functionality. Additional diagnostic bands appear at 1220 and 1150 wavenumbers per centimeter, which are attributed to the symmetric sulfur-oxygen stretching and carbon-sulfur stretching vibrations, respectively. These infrared spectral features provide unambiguous identification of the methanesulfonamide functionality and confirm the overall structural assignment.

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and environment of individual atoms within this compound. The proton nuclear magnetic resonance spectrum recorded in deuterated chloroform reveals distinct chemical shift patterns that correspond to the various hydrogen environments in the molecule. The spectrum shows a characteristic singlet at 2.94 parts per million, integrating for three hydrogens, which is assigned to the methyl group of the methanesulfonamide functionality. This chemical shift is typical for methyl groups attached to sulfur atoms in sulfonamide compounds and provides clear evidence for the methanesulfonamide moiety.

The methoxy group protons appear as a singlet at 3.81 parts per million, integrating for three hydrogens, which is characteristic of methoxy substituents on aromatic rings. This chemical shift reflects the electron-withdrawing effect of the oxygen atom and the aromatic ring system. The aromatic and amino proton signals appear as a complex multiplet in the region from 6.36 to 7.43 parts per million, integrating for nine hydrogens total. This region encompasses the aromatic ring protons as well as the amino group protons, with the chemical shifts influenced by the electronic effects of the various substituents on the benzene ring. The complexity of this multiplet arises from the coupling patterns between adjacent aromatic protons and the overlapping signals from different hydrogen environments. The integration pattern and chemical shift values are consistent with the proposed molecular structure and confirm the substitution pattern on the aromatic ring.

Crystallographic Data and Molecular Conformation Studies

The molecular conformation and three-dimensional structure of this compound have been investigated through computational chemistry methods and crystallographic analysis approaches. The compound exhibits a molecular complexity value of 273, indicating a moderately complex structure with multiple functional groups and substitution patterns. The topological polar surface area is calculated to be 89.8 square angstroms, which reflects the contribution of polar functional groups including the amino, methoxy, and sulfonamide moieties to the overall molecular polarity. This polar surface area value suggests moderate hydrophilic character and potential for hydrogen bonding interactions in biological or chemical systems.

The molecule contains 14 heavy atoms (non-hydrogen atoms), contributing to its overall molecular framework and influencing its physicochemical properties. The hydrogen bond acceptor count is 5, corresponding to the oxygen atoms in the methoxy and sulfonamide groups as well as the nitrogen atoms that can participate in hydrogen bonding. The hydrogen bond donor count is 2, reflecting the presence of the primary amino group and the secondary sulfonamide nitrogen that can donate hydrogen bonds. The rotatable bond count of 3 indicates moderate molecular flexibility, with rotation possible around the carbon-oxygen bond of the methoxy group, the carbon-nitrogen bond connecting the sulfonamide to the aromatic ring, and the sulfur-nitrogen bond within the sulfonamide functionality.

Properties

IUPAC Name |

N-(4-amino-2-methoxyphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c1-13-8-5-6(9)3-4-7(8)10-14(2,11)12/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSJTNMFJVBKLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482627 | |

| Record name | N-(4-amino-2-methoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57164-99-5 | |

| Record name | N-(4-Amino-2-methoxyphenyl)methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57164-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-amino-2-methoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary and most widely reported synthetic route to N-(4-amino-2-methoxyphenyl)methanesulfonamide involves the sulfonylation of 4-amino-2-methoxyaniline with methanesulfonyl chloride. This reaction is a classic sulfonamide formation via nucleophilic substitution on the sulfonyl chloride by the aniline nitrogen.

Key reaction parameters include:

| Parameter | Details |

|---|---|

| Starting materials | 4-amino-2-methoxyaniline and methanesulfonyl chloride |

| Base | Triethylamine (to neutralize HCl formed) |

| Solvent | Dichloromethane or other suitable organic solvents |

| Temperature | Room temperature to 50°C |

| Reaction time | 2 to 4 hours |

$$

\text{4-amino-2-methoxyaniline} + \text{methanesulfonyl chloride} \xrightarrow[\text{TEA}]{\text{DCM, RT-50°C}} \text{this compound} + \text{HCl}

$$

The triethylamine acts as a base to scavenge the hydrochloric acid generated, preventing protonation of the amine and promoting product formation. The reaction is typically monitored by thin-layer chromatography (TLC) or HPLC to ensure completion.

Industrial Production Methods

Industrial synthesis of this compound follows the same fundamental chemistry but requires adaptation for scale, safety, and efficiency.

Key industrial considerations:

- Large-scale reactors: Use of batch or continuous stirred tank reactors designed to handle corrosive reagents like methanesulfonyl chloride safely.

- Automated systems: Precise control of temperature, reagent addition rates, and mixing to optimize yield and minimize side reactions.

- Purification: Post-reaction purification often involves recrystallization or chromatographic techniques to achieve high purity suitable for pharmaceutical or research applications.

- Reaction time and temperature: Maintained within optimized ranges (room temperature to 50°C) to balance reaction rate and product stability.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the aniline nitrogen on the sulfur atom of methanesulfonyl chloride, displacing chloride ion. The base (triethylamine) neutralizes the released HCl, driving the reaction forward.

Comparative Analysis with Related Compounds

Compared to related compounds such as N-(4-amino-2-methoxyphenyl)acetamide or N-(4-amino-2-methoxyphenyl)benzenesulfonamide, the methanesulfonamide moiety in this compound confers distinct reactivity and biological profiles, making its preparation method critical for obtaining high-purity material for specific applications.

Summary Table of Preparation Parameters

| Aspect | Details |

|---|---|

| Starting materials | 4-amino-2-methoxyaniline, methanesulfonyl chloride |

| Base | Triethylamine |

| Solvent | Dichloromethane (DCM) or similar |

| Temperature | 20–50°C |

| Reaction time | 2–4 hours |

| Scale | Laboratory to industrial scale |

| Purification methods | Recrystallization, chromatography |

| Yield | Typically high (exact values depend on scale and conditions) |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The amino group can undergo oxidation to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Substitution reagents: Halogenating agents, nucleophiles

Major Products:

Oxidation: Nitro derivatives

Reduction: Amines

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

N-(4-amino-2-methoxyphenyl)methanesulfonamide serves as a crucial building block in organic synthesis. It is utilized in the preparation of heterocyclic compounds and other complex organic molecules. Its unique functional groups enable it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate, hydrogen peroxide | Nitro derivatives |

| Reduction | Sodium borohydride, lithium aluminum hydride | Amines |

| Substitution | Halogenating agents, nucleophiles | Substituted derivatives |

Biology

In biological research, this compound is employed to study enzyme interactions and metabolic pathways. It acts as both a substrate and an inhibitor in enzymatic reactions. Notably, it has shown potential as an inhibitor of cyclooxygenase enzymes, which are critical in inflammatory processes.

Medicine

This compound has garnered attention for its therapeutic properties:

- Anti-inflammatory Effects : The compound's ability to inhibit pro-inflammatory mediators makes it a candidate for pain management therapies.

- Anticancer Activity : It serves as an intermediate in synthesizing Amsacrine, an anticancer drug. Studies indicate that derivatives exhibit cytotoxicity against leukemia and colon cancer cell lines.

Anticancer Research

In vitro studies have shown that derivatives of this compound possess significant antiproliferative effects against various cancer cell lines. For instance, one study demonstrated that compounds derived from this structure exhibited low cytotoxicity but sensitivity in specific cancer lines, suggesting potential for development into therapeutic agents.

Antiviral Activity

Research on derivatives of this compound has revealed promising antiviral activity against Hepatitis B Virus (HBV). In both in vitro and in vivo models, these derivatives enhanced A3G levels within infected cells, leading to reduced viral load without significant cytotoxicity.

Mechanism of Action

The mechanism of action of N-(4-amino-2-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include:

Enzyme inhibition: Blocking the active site of enzymes, preventing substrate binding.

Receptor modulation: Interacting with receptors to modulate their signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The bioactivity of sulfonamides is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects: Electron-Donating Groups: The methoxy group in the target compound enhances solubility and may influence receptor binding . Bulkier Groups: Phenoxy () or acridinylamino () substituents increase molecular weight and steric hindrance, which may improve target specificity but reduce bioavailability.

Bioactivity Trends :

- Anti-inflammatory Activity : N-(4-Arylamidophenyl) derivatives () showed significant inhibition of xylene-induced edema in mice, attributed to the aryl amide group enhancing interaction with inflammatory enzymes.

- Antitumor Activity : m-AMSA () demonstrated clinical antitumor activity but with dose-dependent myelosuppression, highlighting the trade-off between efficacy and toxicity.

Mechanistic Insights:

Biological Activity

N-(4-amino-2-methoxyphenyl)methanesulfonamide, a compound with potential therapeutic applications, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound can inhibit certain enzymes, notably cyclooxygenase enzymes, leading to a reduction in pro-inflammatory mediators. This inhibition is significant for conditions involving inflammation and pain management.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various pathogens, including bacteria and parasites. For instance, compounds with similar structures have shown promising results against Leishmania species, suggesting potential applications in treating leishmaniasis .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving caspase activation and destabilization of microtubules. In vitro assays revealed significant cytotoxic effects against human cancer cell lines, including prostate and leukemia cells .

Case Studies and Experimental Data

-

Cytotoxicity Assays : In a study evaluating the cytotoxic effects of this compound on human cancer cell lines (DU145 and K562), the compound exhibited notable IC50 values, indicating effective cell death at low concentrations. The results are summarized in Table 1.

Cell Line IC50 (µM) % Cell Viability DU145 15.3 45% K562 12.7 38% - Antimicrobial Activity : In another study focusing on its antimicrobial effects, this compound was tested against Leishmania species. The compound demonstrated a selectivity index higher than traditional treatments like Amphotericin B, showcasing its potential as an alternative therapeutic agent .

- Mechanistic Insights : Flow cytometry analysis revealed that treatment with the compound led to increased apoptotic cell populations over time. Specifically, early apoptotic cells increased from 2.91% to 6.11%, while late apoptotic cells rose from 9.28% to 19.7% within a 48-hour treatment window .

Comparative Analysis

When compared to similar compounds, this compound displays unique properties due to its specific functional groups. This uniqueness contributes to its enhanced biological activity and reactivity patterns.

| Compound Name | CAS Number | Key Features |

|---|---|---|

| This compound | 57164-99-5 | Antimicrobial and anticancer properties |

| N-(5-amino-2-methoxyphenyl)methanesulfonamide | 123343-92-0 | Exhibits anti-inflammatory properties |

| N-(4-hydroxyphenyl)methanesulfonamide | 2137780 | Varies in biological activity |

Q & A

Q. What are the optimal synthetic routes for N-(4-amino-2-methoxyphenyl)methanesulfonamide, and how do reaction conditions influence yield?

A common method involves sulfonylation of 4-amino-2-methoxyaniline with methanesulfonyl chloride under controlled pH (basic conditions, e.g., pyridine or triethylamine) to prevent over-sulfonylation. Critical parameters include temperature (0–5°C to minimize side reactions) and stoichiometric control of the sulfonylating agent . Post-synthesis purification often employs recrystallization from ethanol/water mixtures or column chromatography. Yield optimization requires monitoring by TLC or HPLC to track intermediate formation .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

- FT-IR : Confirm sulfonamide S=O stretches (1320–1350 cm⁻¹ and 1150–1170 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- NMR : ¹H NMR should resolve aromatic protons (δ 6.5–7.5 ppm for substituted benzene), methoxy (δ ~3.8 ppm), and sulfonamide NH (δ ~7.2 ppm, broad). ¹³C NMR identifies sulfonamide sulfur-bound methyl (δ ~40 ppm) and methoxy carbons (δ ~56 ppm) .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (C₈H₁₂N₂O₃S; theoretical 216.26 g/mol) .

Q. How does crystallography resolve ambiguities in molecular geometry?

Single-crystal X-ray diffraction determines bond lengths (e.g., S-N ~1.63 Å), dihedral angles between aromatic and sulfonamide groups, and hydrogen-bonding networks. For example, ethanol solvates may stabilize the crystal lattice via O–H⋯O and N–H⋯O interactions . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How do substituents (e.g., methoxy vs. nitro groups) affect electronic properties and bioactivity?

- DFT Studies : HOMO-LUMO gaps reveal electron-withdrawing groups (e.g., nitro) reduce electron density on the aromatic ring, altering reactivity. Methoxy groups increase electron donation, potentially enhancing binding to biological targets like enzymes .

- SAR Analysis : Comparative studies with analogs (e.g., nimesulide derivatives) show substituents at the 2-position influence COX-2 inhibition efficacy .

Q. What challenges arise in interpreting UV/Vis spectra, and how are they addressed computationally?

Bathochromic shifts in UV/Vis spectra (e.g., λmax ~290–320 nm) correlate with π→π* transitions in the aromatic system. TD-DFT simulations model excited-state transitions and assign absorption bands to specific molecular orbitals. Discrepancies between experimental and theoretical λmax values are resolved by optimizing basis sets (e.g., B3LYP/6-311+G(d,p)) .

Q. How do solvent and pH conditions impact stability and degradation pathways?

- Hydrolytic Stability : Sulfonamides degrade under strong acidic/basic conditions via cleavage of the S–N bond. Neutral pH (6–8) in aqueous buffers maximizes stability .

- Oxidative Pathways : Methoxy groups may undergo demethylation under radical conditions (e.g., hydroxyl radicals), detected via LC-MS identification of phenolic byproducts .

Data Contradictions and Resolution

Q. Conflicting reports on melting points and solubility: How to validate experimental data?

Discrepancies in melting points (e.g., 89–92°C vs. 46–57°C in similar sulfonamides ) arise from polymorphism or solvate formation. DSC and PXRD differentiate polymorphs. Solubility variations (e.g., >61.3 µg/mL in DMSO ) require standardized shake-flask methods with HPLC quantification .

Q. Divergent bioactivity results in enzyme inhibition assays: Mechanistic insights?

Variations in IC₅₀ values may reflect assay conditions (e.g., ATP concentration in kinase assays) or protein flexibility. Molecular docking (AutoDock Vina) and MD simulations identify binding mode inconsistencies. For example, methoxy positioning in the active site may sterically hinder or enhance interactions .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁/c | |

| Bond length (S–N) | 1.627 Å | |

| Dihedral angle (Ar–SO₂) | 8.78° | |

| Hydrogen bonds (O–H⋯O) | 2.89 Å |

Q. Table 2. Computational Methods for Spectral Analysis

| Technique | Basis Set | Key Output | Reference |

|---|---|---|---|

| DFT (Geometry) | B3LYP/6-31G(d) | Optimized bond lengths | |

| TD-DFT (UV/Vis) | CAM-B3LYP/def2-TZVP | Excitation energies | |

| NBO Analysis | B3LYP/6-311++G(d,p) | Charge distribution |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.